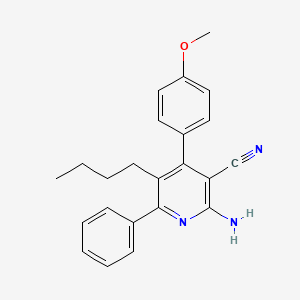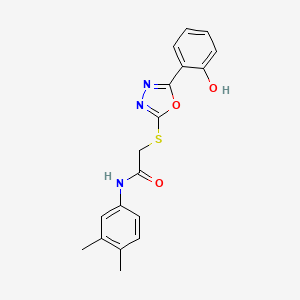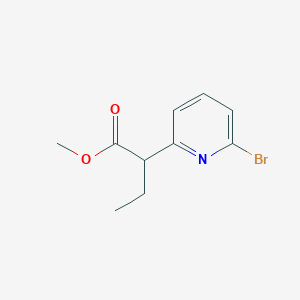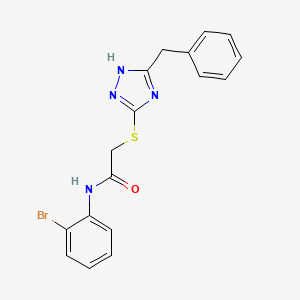
2-((3-Benzyl-1H-1,2,4-triazol-5-yl)thio)-N-(2-bromophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((3-Benzyl-1H-1,2,4-triazol-5-yl)thio)-N-(2-bromophenyl)acetamide is a synthetic organic compound that features a triazole ring, a benzyl group, and a bromophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Benzyl-1H-1,2,4-triazol-5-yl)thio)-N-(2-bromophenyl)acetamide typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate precursors.
Thioether Formation: The triazole ring is then functionalized with a benzyl group through a nucleophilic substitution reaction.
Acetamide Formation:
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thioether group.
Reduction: Reduction reactions can occur at the triazole ring or the bromophenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 2-((3-Benzyl-1H-1,2,4-triazol-5-yl)thio)-N-(2-bromophenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The bromophenyl group may enhance the compound’s binding affinity to its targets, while the thioether linkage can influence its overall stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-((3-Benzyl-1H-1,2,4-triazol-5-yl)thio)-N-phenylacetamide: Lacks the bromine atom, which may affect its reactivity and biological activity.
2-((3-Benzyl-1H-1,2,4-triazol-5-yl)thio)-N-(2-chlorophenyl)acetamide: Contains a chlorine atom instead of bromine, which can influence its chemical properties.
Uniqueness
The presence of the bromine atom in 2-((3-Benzyl-1H-1,2,4-triazol-5-yl)thio)-N-(2-bromophenyl)acetamide may confer unique reactivity and biological properties compared to its analogs. This can make it a valuable compound for specific applications in research and industry.
Eigenschaften
Molekularformel |
C17H15BrN4OS |
|---|---|
Molekulargewicht |
403.3 g/mol |
IUPAC-Name |
2-[(5-benzyl-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-bromophenyl)acetamide |
InChI |
InChI=1S/C17H15BrN4OS/c18-13-8-4-5-9-14(13)19-16(23)11-24-17-20-15(21-22-17)10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,23)(H,20,21,22) |
InChI-Schlüssel |
QQECJWFNUUNTGD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC2=NC(=NN2)SCC(=O)NC3=CC=CC=C3Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


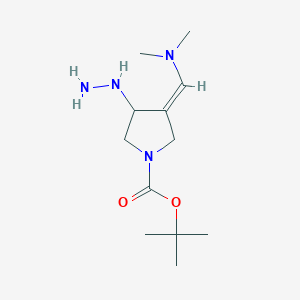




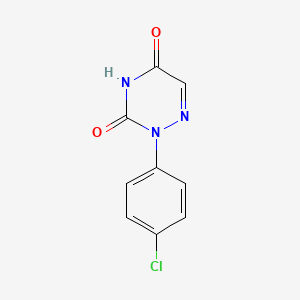
![3-Amino-N-(2,3-dichlorophenyl)-4-(2-methoxyphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11772190.png)
